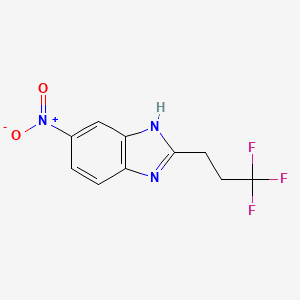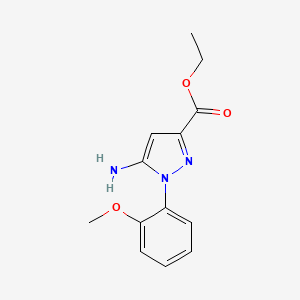
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is an organic compound characterized by the presence of a benzyl group, a chloro group, and a hydroxypropyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide typically involves the following steps:
Starting Materials: Benzylamine, 2-chloroacetyl chloride, and 3-hydroxypropylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Sodium alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Major Products
Substitution: Formation of N-benzyl-2-substituted-N-(3-hydroxypropyl)acetamides.
Oxidation: Formation of N-benzyl-2-chloro-N-(3-oxopropyl)acetamide or N-benzyl-2-chloro-N-(3-carboxypropyl)acetamide.
Reduction: Formation of N-benzyl-2-chloro-N-(3-hydroxypropyl)ethylamine.
Applications De Recherche Scientifique
Chemistry
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chloroacetamides on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-2-chloroacetamide: Lacks the hydroxypropyl group, making it less versatile in certain reactions.
N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide: Similar structure but with a shorter hydroxyalkyl chain.
N-benzyl-2-chloro-N-(4-hydroxybutyl)acetamide: Similar structure but with a longer hydroxyalkyl chain.
Uniqueness
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications.
Propriétés
IUPAC Name |
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-9-12(16)14(7-4-8-15)10-11-5-2-1-3-6-11/h1-3,5-6,15H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOIOZCBZXYDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCO)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
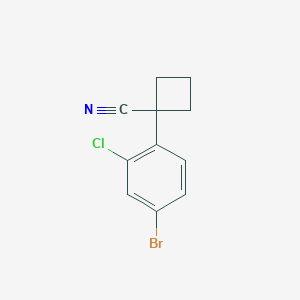



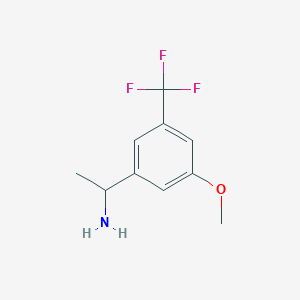
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)

![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)
![1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid](/img/structure/B12065253.png)
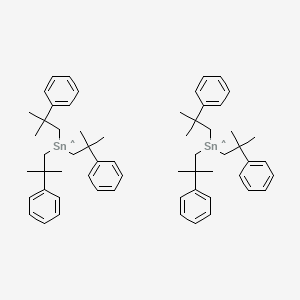
![3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B12065261.png)

